molecular formula C15H10BrNS B14528483 Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- CAS No. 62542-49-8

Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-

Cat. No.: B14528483
CAS No.: 62542-49-8
M. Wt: 316.2 g/mol
InChI Key: VLMXPWJDFUVWAQ-UHFFFAOYSA-N
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Description

Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- is a chemical compound that belongs to the class of benzenamines This compound is characterized by the presence of a bromine atom and a benzo[b]thienyl group attached to the benzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- typically involves the reaction of benzenamine with 2-bromobenzo[b]thiophene-3-carbaldehyde. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The reaction conditions are carefully controlled to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]thiophene oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-[(2-chlorobenzo[b]thien-3-yl)methylene]-
  • Benzenamine, N-[(2-fluorobenzo[b]thien-3-yl)methylene]-
  • Benzenamine, N-[(2-iodobenzo[b]thien-3-yl)methylene]-

Uniqueness

Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

CAS No.

62542-49-8

Molecular Formula

C15H10BrNS

Molecular Weight

316.2 g/mol

IUPAC Name

1-(2-bromo-1-benzothiophen-3-yl)-N-phenylmethanimine

InChI

InChI=1S/C15H10BrNS/c16-15-13(10-17-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-10H

InChI Key

VLMXPWJDFUVWAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(SC3=CC=CC=C32)Br

Origin of Product

United States

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